2,5,6,10,13-Pentaazatetradecanedioic acid, 8-hydroxy-12-(1-methylethyl)-3-((methylthio)methyl)-4,11-dioxo-9-(phenylmethyl)-6-((4-(5-thiazolyl)phenyl)methyl)-, dimethyl ester, (3S-(3R*,8R*,9R*,12R*))-
2,5,6,10,13-Pentaazatetradecanedioic acid, 8-hydroxy-12-(1-methylethyl)-3-((methylthio)methyl)-4,11-dioxo-9-(phenylmethyl)-6-((4-(5-thiazolyl)phenyl)methyl)-, dimethyl ester, (3S-(3R*,8R*,9R*,12R*))-
Brand Name:
Vulcanchem
CAS No.:
198903-95-6
VCID:
VC21317861
InChI:
InChI=1S/C33H44N6O7S2/c1-21(2)29(37-33(44)46-4)31(42)35-25(15-22-9-7-6-8-10-22)27(40)18-39(38-30(41)26(19-47-5)36-32(43)45-3)17-23-11-13-24(14-12-23)28-16-34-20-48-28/h6-14,16,20-21,25-27,29,40H,15,17-19H2,1-5H3,(H,35,42)(H,36,43)(H,37,44)(H,38,41)/t25-,26-,27-,29-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)C(CSC)NC(=O)OC)O)NC(=O)OC
Molecular Formula:
C33H44N6O7S2
Molecular Weight:
700.9 g/mol
2,5,6,10,13-Pentaazatetradecanedioic acid, 8-hydroxy-12-(1-methylethyl)-3-((methylthio)methyl)-4,11-dioxo-9-(phenylmethyl)-6-((4-(5-thiazolyl)phenyl)methyl)-, dimethyl ester, (3S-(3R*,8R*,9R*,12R*))-
CAS No.: 198903-95-6
Cat. No.: VC21317861
Molecular Formula: C33H44N6O7S2
Molecular Weight: 700.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198903-95-6 |
|---|---|
| Molecular Formula | C33H44N6O7S2 |
| Molecular Weight | 700.9 g/mol |
| IUPAC Name | methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C33H44N6O7S2/c1-21(2)29(37-33(44)46-4)31(42)35-25(15-22-9-7-6-8-10-22)27(40)18-39(38-30(41)26(19-47-5)36-32(43)45-3)17-23-11-13-24(14-12-23)28-16-34-20-48-28/h6-14,16,20-21,25-27,29,40H,15,17-19H2,1-5H3,(H,35,42)(H,36,43)(H,37,44)(H,38,41)/t25-,26-,27-,29-/m0/s1 |
| Standard InChI Key | APTIZNCZOZNDMV-QFVIIZQESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)[C@H](CSC)NC(=O)OC)O)NC(=O)OC |
| SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)C(CSC)NC(=O)OC)O)NC(=O)OC |
| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)C(CSC)NC(=O)OC)O)NC(=O)OC |
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